molecular formula C10H20N2O3S B2538202 tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide CAS No. 2177264-65-0

tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide

Cat. No.: B2538202
CAS No.: 2177264-65-0
M. Wt: 248.34
InChI Key: ANFFOJIDNCDHGM-UHFFFAOYSA-N
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Description

tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide is a synthetic organic compound with the molecular formula C10H20N2O3S This compound is characterized by its unique thiazepane ring structure, which includes a tert-butyl group, an imino group, and a carboxylate 1-oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 4-aminothiazepane-4-carboxylate with an oxidizing agent to introduce the 1-oxide functionality. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can convert the 1-oxide group back to a simpler functional group.

    Substitution: The tert-butyl group or other substituents on the thiazepane ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce simpler thiazepane derivatives. Substitution reactions can result in a variety of functionalized thiazepane compounds.

Scientific Research Applications

tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate
  • tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1,1-dioxide
  • tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-sulfide

Uniqueness

tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide is unique due to the presence of the 1-oxide group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in research applications where specific reactivity is required.

Properties

IUPAC Name

tert-butyl 1-imino-1-oxo-1,4-thiazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12-5-4-7-16(11,14)8-6-12/h11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFFOJIDNCDHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCS(=N)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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